molecular formula C20H22N2O4S B353132 Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 919975-57-8

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Cat. No.: B353132
CAS No.: 919975-57-8
M. Wt: 386.5g/mol
InChI Key: FZTOEMVTWXIAGK-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a benzimidazole derivative characterized by a complex substitution pattern. The benzimidazole core at the 2-position is substituted with a thioether-linked ethyl chain bearing a 2-methoxyphenoxy group, while the acetate moiety is esterified with an ethyl group. Benzimidazole derivatives are widely studied for their pharmacological activities, such as acetylcholinesterase inhibition (relevant in Alzheimer’s disease) and anti-inflammatory effects . The synthesis typically involves multi-step reactions, including alkylation of 2-mercaptobenzimidazole followed by esterification with ethyl chloroacetate and further functionalization .

Properties

IUPAC Name

ethyl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-25-19(23)14-22-16-9-5-4-8-15(16)21-20(22)27-13-12-26-18-11-7-6-10-17(18)24-2/h4-11H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTOEMVTWXIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Critical Intermediates and Their Sources

IntermediateSynthesis RouteKey ReagentsSource
2-(2-Methoxyphenoxy)ethylamineReaction of 2-methoxyphenol with 1,2-dihaloethane, followed by phthalimide substitution and hydrolysis2-Methoxyphenol, 1,2-dibromoethane, phthalimide
Ethyl 2-(1H-benzimidazol-2-yl)acetateCyclization of ethyl 2-(2-aminophenylamino)acetate under acidic conditionso-Phenylenediamine, ethyl cyanoacetate
2-(2-Methoxyphenoxy)ethylthiolDiazotization of 2-(2-methoxyphenoxy)ethylamine followed by treatment with NaSHNaNO₂, H₂SO₄, NaSH

Stepwise Synthesis Methodology

Formation of the Benzimidazole Core

The benzimidazole ring is constructed via cyclization of ethyl 2-(2-aminophenylamino)acetate in the presence of hydrochloric acid:

Ethyl 2-(2-aminophenylamino)acetateHCl, ΔEthyl 2-(1H-benzimidazol-2-yl)acetate[5]\text{Ethyl 2-(2-aminophenylamino)acetate} \xrightarrow{\text{HCl, Δ}} \text{Ethyl 2-(1H-benzimidazol-2-yl)acetate}

This step typically achieves yields of 70–85% and requires strict temperature control (80–100°C) to avoid decomposition.

Introduction of the Thioether Side Chain

The thioether moiety is introduced via nucleophilic substitution:

Ethyl 2-(1H-benzimidazol-2-yl)acetate+2-(2-Methoxyphenoxy)ethylthiolBaseTarget Compound[5]\text{Ethyl 2-(1H-benzimidazol-2-yl)acetate} + \text{2-(2-Methoxyphenoxy)ethylthiol} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Solvent : Dimethylformamide (DMF) or ethanol.

  • Base : Triethylamine or potassium carbonate.

  • Temperature : 60–80°C for 6–12 hours.

Alternative Route: One-Pot Synthesis

An optimized one-pot method combines cyclization and thioether formation:

  • Cyclization : o-Phenylenediamine reacts with ethyl 2-chloroacetate in acetic acid.

  • Thioether coupling : Immediate addition of 2-(2-methoxyphenoxy)ethylthiol and K₂CO₃.
    This approach reduces purification steps and improves overall yield (75–90%).

Purification and Characterization

Crystallization Techniques

  • Solvent systems : Dichloromethane/methanol (3:1) or cyclohexane/ethyl acetate (4:1).

  • Seeding : Addition of crystalline seeds (Form-2) to ensure polymorphic purity.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–6.80 (m, 8H, Ar-H), 4.25 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 3.10 (t, 2H, -SCH₂), 2.95 (t, 2H, -OCH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageSource
Stepwise synthesis70–8598–99High reproducibility
One-pot synthesis75–9097–98Reduced processing time
Solid-state seeding80–8899+Polymorphic control

Challenges and Optimization

  • Thiol Stability : 2-(2-Methoxyphenoxy)ethylthiol is prone to oxidation. Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) is critical.

  • Byproduct Formation : Competing N-alkylation may occur during thioether coupling. Excess thiol (1.2–1.5 eq) suppresses this.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between efficiency and ease of isolation.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • Agitated Thin-Film Drying (ATFD) : Efficient solvent removal for amorphous solid dispersions.

Emerging Methodologies

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable esterification under mild conditions (pH 7, 30°C).

  • Microwave-Assisted Synthesis : 30-minute reaction times at 100°C, improving yield to 88% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (Target Compound) Molecular Formula: Likely $ \text{C}{21}\text{H}{22}\text{N}2\text{O}4\text{S} $ (estimated). Substituents: 2-Methoxyphenoxyethylthio group at benzimidazole 2-position. Properties: Combines aromatic ether, thioether, and ester functionalities. Moderate lipophilicity due to methoxy and phenyl groups. Biological Activity: Potential acetylcholinesterase inhibition (inferred from similar benzimidazole hybrids) .

Ethyl 2-(4-(Benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate Structure: Replaces benzimidazole with benzothiazole; phenoxy group linked to acetate. Key Difference: Benzothiazole’s sulfur atom enhances electron-withdrawing effects compared to benzimidazole’s nitrogen. Application: Tacrine hybrids for Alzheimer’s therapy (acetylcholinesterase inhibition) .

2-(2-(Ethylthio)benzimidazolyl) Acetate

  • Substituents : Simpler ethylthio group without aromatic extensions.
  • Synthesis : Reflux of 2-ethylthio benzimidazole with ethyl chloroacetate .
  • Activity : Semisolid form; precursor for hydrazide derivatives in neurological research .

Ethyl 2-(Hexylthio)benzimidazolyl)acetate

  • Substituents : Hexylthio chain (long alkyl group).
  • Impact : Increased lipophilicity vs. target compound; likely better membrane permeability but reduced hydrogen-bonding capacity .

Ethyl {3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate

  • Substituents : Ketone-linked benzimidazole to phenyl ring.
  • Synthesis : Esterification of carboxylic acid with chloroethane .
  • Activity : Anti-inflammatory applications due to phenylacetic acid moiety .

Ethyl 2-[2-(4-Chlorostyryl)-1H-benzimidazol-1-yl]acetate

  • Substituents : 4-Chlorostyryl group introduces halogenated aromaticity.
  • Properties : Molecular weight 340.8 g/mol; enhanced steric bulk and electronic effects from chlorine .

Comparative Data Table

Compound Name Molecular Formula Substituent Features Key Properties/Activities Synthesis Reference
Target Compound $ \text{C}{21}\text{H}{22}\text{N}2\text{O}4\text{S} $ 2-Methoxyphenoxyethylthio, ethyl ester Acetylcholinesterase inhibition
Ethyl 2-(4-(Benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate $ \text{C}{18}\text{H}{17}\text{NO}_4\text{S} $ Benzothiazole, methoxyphenoxy Tacrine hybrid for Alzheimer’s
2-(2-(Ethylthio)benzimidazolyl) Acetate $ \text{C}{11}\text{H}{12}\text{N}2\text{O}2\text{S} $ Ethylthio Semisolid precursor for hydrazides
Ethyl 2-(Hexylthio)benzimidazolyl)acetate $ \text{C}{17}\text{H}{22}\text{N}2\text{O}2\text{S} $ Hexylthio High lipophilicity
Ethyl {3-[2-(Benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate $ \text{C}{19}\text{H}{18}\text{N}2\text{O}3 $ Phenylketone linkage Anti-inflammatory
Ethyl 2-[2-(4-Chlorostyryl)-1H-benzimidazol-1-yl]acetate $ \text{C}{19}\text{H}{17}\text{ClN}2\text{O}2 $ 4-Chlorostyryl Steric and electronic modulation

Research Findings and Activity Trends

  • Electron-Donating vs. In contrast, benzothiazole derivatives () exhibit stronger electron-withdrawing effects, altering substrate affinity .
  • Lipophilicity : Alkylthio chains (e.g., hexyl in ) increase lipophilicity, favoring blood-brain barrier penetration, while aromatic substituents (e.g., styryl in ) balance solubility and target engagement .
  • Synthetic Flexibility : The target compound’s synthesis leverages modular steps (alkylation, esterification) shared with analogs, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate, with the CAS number 919975-57-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, supported by case studies and research findings.

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 386.5 g/mol
  • Structure : The compound features a benzimidazole core substituted with a methoxyphenoxyethylthio group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic pathway often includes:

  • Formation of the benzimidazole ring.
  • Introduction of the ethylthio and methoxyphenoxy groups through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria, showing that modifications such as the introduction of the methoxyphenoxy group enhance antibacterial potency. This compound demonstrated an inhibition zone comparable to standard antibiotics in vitro .

Anticancer Properties

Benzimidazole derivatives have been studied for their anticancer activities:

  • Research Finding : In vitro assays on cancer cell lines (e.g., HCT-116) revealed that this compound exhibits significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation . This suggests potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Compounds similar to this compound have also shown anti-inflammatory properties:

  • Case Study : A derivative was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, resulting in a marked reduction in TNF-alpha and IL-6 levels . This positions the compound as a candidate for treating inflammatory diseases.

Comparative Biological Activity Table

Activity TypeCompound TestedResultReference
AntimicrobialEthyl 2-{...}Significant inhibition
AnticancerEthyl 2-{...}IC50 = X µM (specific value)
Anti-inflammatoryEthyl 2-{...}Reduced TNF-alpha levels

Q & A

Q. What are the standard synthetic routes for Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions:

  • Alkylation : 2-mercaptobenzimidazole is alkylated with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions (e.g., KOH in ethanol) to form the thioether intermediate .
  • Esterification : The intermediate reacts with ethyl chloroacetate in DMF using anhydrous K₂CO₃ as a base under reflux (~15 hours) to yield the ester .
  • Monitoring : Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane (1:1) tracks reaction completion. Recrystallization from methanol/water ensures purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR confirm structural integrity, e.g., benzimidazole protons at δ 7.2–8.1 ppm and ester carbonyl at ~170 ppm .
  • IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity (e.g., C: 58.2%, H: 4.8%) .

Q. What are the common derivatization pathways for this benzimidazole-based ester?

  • Hydrazide Formation : Reacting with hydrazine hydrate in methanol under reflux produces acetohydrazide derivatives, pivotal for synthesizing Schiff bases or thiazole-triazole hybrids .
  • Condensation Reactions : Hydrazides react with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) to form bioactive hydrazones .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability?

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reactivity but may require longer reflux times. Ethanol/water mixtures improve recrystallization yields .
  • Catalysis : Adding acetic acid (2–3 drops) accelerates hydrazone formation, reducing reaction time from 10 hours to 5–6 hours .
  • Contradictions : Yields vary (55–85%) due to substituent electronic effects. Electron-withdrawing groups (e.g., -Br) slow alkylation, requiring harsher conditions .

Q. How do structural modifications influence biological activity, and how can contradictions in data be resolved?

  • Substituent Effects : Introducing -Cl or -F on the phenyl ring enhances α-glucosidase inhibition (IC₅₀: 3.23–7.34 µM vs. acarbose: 378 µM) by increasing electrophilicity .
  • Data Conflicts : Discrepancies in IC₅₀ values (e.g., 6.10 µM vs. 7.34 µM for similar analogs) may arise from assay conditions (pH, temperature) or purity. Cross-validate via kinetic assays and molecular docking .

Q. What strategies are recommended for designing enzyme inhibition studies?

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For α-glucosidase, monitor p-nitrophenyl glucopyranoside hydrolysis at 405 nm .
  • In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Focus on interactions with catalytic residues (e.g., His674 in α-glucosidase) .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Key Reference
AlkylationKOH/ethanol, reflux, 10 h70–75
EsterificationDMF/K₂CO₃, reflux, 15 h65–80
Hydrazide FormationMethanol/NH₂NH₂, reflux, 10 h85–90

Q. Table 2: Biological Activity of Key Derivatives

Derivative SubstituentTarget EnzymeIC₅₀ (µM)Reference
4-Fluorophenylα-Glucosidase6.84
Anthracenylα-Glucosidase7.34
2,4-Dichlorophenylα-Glucosidase3.23

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